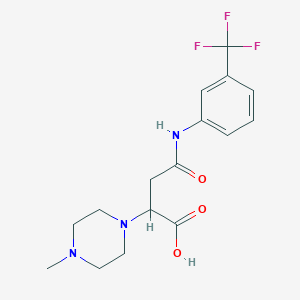

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

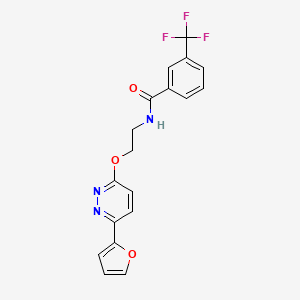

The compound “2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group attached to a phenyl ring, which can enhance the molecule’s lipophilicity and metabolic stability . The compound also has an amide group and a carboxylic acid group, which could be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, phenyl ring, and trifluoromethyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amide and carboxylic acid groups are reactive and could participate in condensation or hydrolysis reactions. The piperazine ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and carboxylic acid groups could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación

PPARgamma Agonists Development

Researchers have focused on the structural modification of phenyl alkyl ether moieties, including the use of 4-methylpiperazine, to develop potent and selective PPARgamma agonists. Such modifications aim to enhance aqueous solubility and improve pharmacological properties, highlighting the importance of these compounds in therapeutic applications (J. Collins et al., 1998).

Synthesis of Ligands for CNS Receptors

Innovative synthetic routes starting from the proteinogenic amino acid (S)-serine have led to the creation of 4-substituted-(1-benzylpiperazin-2-yl)methanols, which exhibit promising interactions with central nervous system receptors, particularly σ1-receptors. This research underscores the potential of such compounds in the development of CNS-targeted therapies (Stephan Beduerftig et al., 2001).

Macrocyclic Peptide Synthesis

The synthesis of novel dipeptides, including those derived from 4-methylpiperazine, for use as units in cyclic peptides, demonstrates the versatility of these compounds in creating potential therapeutic agents with specific molecular structures for targeted biological activities (T. Yamashita et al., 2009).

Tuberculostatic Activity

Compounds synthesized from phenylpiperazineacetic hydrazides have been evaluated for their tuberculostatic activity, offering insights into the design of novel therapeutics for tuberculosis treatment. This research highlights the bioactivity of piperazine derivatives against mycobacterial infections (H. Foks et al., 2004).

Anticancer Compound Metabolism

The study of the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile through high-performance liquid chromatography/electrospray ionization tandem mass spectrometry reveals the complex biotransformation processes of potential anticancer agents, providing crucial information for drug development (Xiaomei Jiang et al., 2007).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for certain neurotransmitter receptors . The trifluoromethyl group can enhance the molecule’s ability to bind to its target .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3/c1-21-5-7-22(8-6-21)13(15(24)25)10-14(23)20-12-4-2-3-11(9-12)16(17,18)19/h2-4,9,13H,5-8,10H2,1H3,(H,20,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAXHMGABNMNRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691965.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2691968.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691969.png)

![N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2691972.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2691973.png)

![4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691979.png)

![3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2691980.png)

![2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide](/img/structure/B2691982.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)

![1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2691985.png)